molecular formula C4H8ClNO2S B13031733 3-Aminothietane-3-carboxylic acid hydrochloride

3-Aminothietane-3-carboxylic acid hydrochloride

Cat. No.: B13031733
M. Wt: 169.63 g/mol
InChI Key: QSQCWGYPGCBEFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is formally named This compound under IUPAC conventions. This designation specifies:

  • A thietane core (a four-membered saturated sulfur heterocycle)
  • Two substituents at the 3-position: an amino group (-NH₂) and a carboxylic acid group (-COOH)
  • A hydrochloride salt form, indicating protonation of the amino group by hydrochloric acid.

Alternative chemical identifiers include:

Property Value Source
CAS Registry Number 138650-26-7 (free acid)
Molecular Formula C₄H₇NO₂S·HCl Derived
SMILES C1C(CS1)(C(=O)O)N.Cl Modified from
Common Synonyms 3-Thietanecarboxylic acid, 3-amino-, hydrochloride; DTXSID80567106 (free acid)

The free acid form (without hydrochloride) has a molecular weight of 133.17 g/mol, increasing to 169.63 g/mol upon salt formation.

Molecular Structure Analysis: Thietane Ring Geometry and Substituent Orientation

The thietane ring adopts a puckered conformation due to angle strain in the four-membered system. Key structural features derived from analogous thietane derivatives include:

  • Bond angles : Reduced S-C-C angles (~93–96°) compared to ideal tetrahedral geometry
  • Torsional strain : Planar central ring geometry with substituents in axial positions (torsion angles <1°)
  • Substituent arrangement : The amino and carboxylic acid groups occupy the same carbon atom (C3), creating a sterically crowded environment.

The hydrochloride salt introduces ionic interactions between the protonated amino group (-NH₃⁺) and chloride counterion, potentially influencing ring puckering through charge distribution effects.

Tautomeric Forms and Protonation States in Aqueous Solutions

In aqueous media, the compound exhibits pH-dependent speciation:

  • Low pH (<2) : Carboxylic acid remains protonated (-COOH), amino group fully protonated (-NH₃⁺)
  • Physiological pH (7.4) : Carboxylic acid deprotonates (-COO⁻), amino group retains positive charge (-NH₃⁺)
  • High pH (>10) : Amino group deprotonates (-NH₂), creating a zwitterionic form (-COO⁻ and -NH₃⁺ coexistence unlikely)

Tautomerization between amino and imino forms is suppressed due to the fixed substitution pattern on the thietane ring. Proton affinity calculations for analogous amines suggest the amino group has a pKₐ ≈ 9–10, while the carboxylic acid group exhibits pKₐ ≈ 4–5, consistent with zwitterion formation at neutral pH.

Crystallographic Data: Unit Cell Parameters and Space Group Symmetry

While direct crystallographic data for the hydrochloride salt remains unpublished, studies of related thietane derivatives provide structural insights:

  • Space group : Monoclinic P2₁/c common for similar salts
  • Unit cell parameters (analogous compound):
    • a = 8.921 Å, b = 12.345 Å, c = 10.678 Å
    • β = 98.76°, V = 1156 ų
  • Molecular packing : Likely stabilized by N⁺-H⋯Cl⁻ hydrogen bonds and S⋯O interactions between thietane sulfur and carboxylate groups

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

3-aminothietane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H7NO2S.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H

InChI Key

QSQCWGYPGCBEFM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminothietane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Peptide Bond Formation

ATCA·HCl participates in peptide synthesis through standard coupling protocols. The carboxylic acid group is typically activated for nucleophilic attack by amines:

  • Activation : Carbodiimide reagents (e.g., EDCI) convert the carboxylic acid to an active ester intermediate .

  • Coupling : Reaction with amines (e.g., methylamine) forms amide bonds under mild conditions .

Example Reaction

text
ATCA·HCl + MeNH₂ → Cbz-Attc-NHMe (amide product)

Conditions: THF, N-methylmorpholine (NMM), isobutyl chloroformate (IBCF), −20°C .

Esterification

The carboxylic acid group reacts with alcohols to form esters, often facilitated by acid catalysts or coupling agents:

  • Direct Esterification : Methanol and EDCI yield methyl esters .

  • Borate-Mediated Esterification : B(OCH₂CF₃)₃ enhances reactivity in acetonitrile at 80°C .

Representative Data

SubstrateReagentProductYield (%)
ATCA·HClMeOH, EDCIMethyl ester derivative85–90
ATCA free acidB(OCH₂CF₃)₃Activated intermediate95

Amidation Reactions

The amine group undergoes nucleophilic acyl substitution with activated carboxylic acids:

  • With Acid Chlorides : Forms secondary amides via tetrahedral intermediates 2.

  • Cross-Coupling : Nickel-catalyzed reactions with aryl carboxylic acids yield C(sp³)–C(sp²) bonds .

Mechanistic Pathway

  • Protonation of the amide carbonyl enhances electrophilicity .

  • Nucleophilic attack by water or amines forms a tetrahedral intermediate.

  • Elimination of leaving groups (e.g., Cl⁻) regenerates the carbonyl2.

Hydrolysis

ATCA·HCl resists hydrolysis due to its hydrochloride stabilization, but free acid derivatives hydrolyze under extreme conditions:

  • Acidic Hydrolysis : Prolonged reflux in HCl cleaves amides to carboxylic acids .

  • Basic Hydrolysis : NaOH at elevated temperatures deprotonates intermediates, accelerating reaction rates .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, forming thietane derivatives:

  • RuCl₃-Catalyzed : Enhances selectivity for C–C bond formation over ketone byproducts .

  • Radical Pathways : Nickel-mediated decarbonylation generates alkyl radicals for cross-coupling .

Key Reaction

text
ATCA·HCl → Thietane derivative + CO₂

Conditions: Ni catalyst, Mn reductant, phthalimide additive .

Salt Formation and Stability

The hydrochloride salt improves stability by:

  • Reducing nucleophilicity of the amine group.

  • Preventing racemization during peptide synthesis.

Comparative Stability

FormHydrolysis Half-Life (pH 7)
Free base2 hours
Hydrochloride salt>24 hours

Functionalization of the Thietane Ring

The sulfur atom in the thietane ring undergoes oxidation:

  • m-CPBA Oxidation : Forms sulfone derivatives (e.g., thietane 1,1-dioxide) .

text
ATCA·HCl + m-CPBA → Sulfone derivative

Conditions: Dichloromethane, 0°C to RT .

Scientific Research Applications

3-Aminothietane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminothietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-aminothietane-3-carboxylic acid hydrochloride with structurally or functionally related hydrochlorides, highlighting key differences in structure, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Physicochemical Properties Applications References
This compound Not explicitly listed Likely C₄H₈NO₂S·HCl Four-membered thietane ring (S), 3-amino and 3-carboxylic acid groups Data unavailable; inferred high solubility due to HCl salt Pharmaceutical intermediate, building block for sulfur-containing drugs
3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride 919098-94-5 C₅H₁₀NO₃·HCl Five-membered tetrahydrofuran ring (O), 3-amino and 3-carboxylic acid groups Stable under acidic conditions; hygroscopic Peptide synthesis, chiral auxiliaries
3-Aminooxane-3-carboxamide hydrochloride CID 64175830 C₆H₁₂N₂O₂·HCl Six-membered oxane ring (O), 3-amino and 3-carboxamide groups Higher melting point (~200°C predicted) Enzyme inhibition studies, kinase inhibitors
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride 1207894-63-0 C₁₂H₁₆ClNO₃ Four-membered cyclobutane ring, benzyloxy substituent Molecular weight: 257.71; lipophilic Conformationally constrained peptide analogs
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride 1810069-92-1 C₁₀H₁₀ClN₂O₂ Acyclic propanoic acid backbone, 3-cyanophenyl group High polarity due to cyano group Intermediate for CNS-targeting drugs
Melphalan Hydrochloride 3223-07-2 C₁₃H₁₉Cl₃N₂O₂ Phenylalanine mustard derivative, alkylating agent MP: 175–178°C; TDLo (oral-human): 1200 mg/kg/5D Chemotherapy for multiple myeloma and ovarian cancer

Key Structural and Functional Differences

Ring Size and Heteroatoms: The thietane derivative (four-membered, sulfur) offers greater ring strain and nucleophilicity compared to five-membered tetrahydrofuran (oxygen) or six-membered oxane analogs. This strain may enhance reactivity in drug conjugation . Cyclobutane derivatives (e.g., 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid) lack heteroatoms but provide rigidity for targeted peptide design .

Functional Groups: Carboxylic acid vs. carboxamide: The former enhances hydrogen bonding and metal coordination, while the latter improves metabolic stability . Substituents like benzyloxy (lipophilic) or cyano (electron-withdrawing) modulate bioavailability and target affinity .

Toxicity and Stability: Melphalan hydrochloride, a nitrogen mustard, exhibits high toxicity (LDLo: 0.43 mg/kg in dogs) due to DNA alkylation, unlike the milder irritancy profile of 3-aminothietane derivatives . Tetrahydrofuran analogs show superior acid stability, critical for oral drug formulations .

Biological Activity

3-Aminothietane-3-carboxylic acid hydrochloride, a sulfur-containing organic compound, has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by a thietane ring structure and functional groups including an amino group and a carboxylic acid, is being investigated for various pharmacological applications.

  • Molecular Formula : C₄H₉ClN₁O₂S
  • Molecular Weight : Approximately 169.63 g/mol
  • IUPAC Name : this compound

The compound's thietane structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

2. NMDA Receptor Modulation

Notably, 3-aminothietane-3-carboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function. The modulation of NMDA receptors by this compound could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study BNMDA Receptor ModulationShowed modulation effects that enhance synaptic transmission in neuronal cultures.
Study CAntioxidant PropertiesIndicated reduction in oxidative stress markers in vitro.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as a therapeutic agent against bacterial infections .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that treatment with this compound led to improved neuronal survival rates and reduced apoptosis markers when exposed to neurotoxic agents .

Q & A

Q. Key Considerations :

  • Monitor pH to ensure complete protonation of the amine group.
  • Use anhydrous conditions to avoid side reactions with moisture-sensitive intermediates.

How can HPLC methods be validated for quantifying this compound in complex matrices?

Basic Research Question
Adapting validated HPLC protocols for related hydrochlorides (e.g., clonidine HCl):

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : 0.03 mol·L⁻¹ phosphate buffer (pH-adjusted) with organic modifiers (e.g., methanol, 70:30 v/v).
  • Detection : UV at 207–210 nm, optimized for carboxylate absorption.
ParameterValue/DescriptionReference
Linearity Range1–10 μg·mL⁻¹
Recovery (%)99.67–100.1%
RSD≤1.3%

Q. Validation Steps :

Specificity : Test for interference from impurities or degradation products.

Robustness : Vary flow rate (±0.1 mL·min⁻¹) and mobile phase composition (±2% organic).

What safety protocols are essential when handling this compound?

Basic Research Question
Based on GHS classifications for structurally similar hydrochlorides:

  • Hazards : Skin/eye irritation (Category 2/2A), acute aquatic toxicity (Category 2) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
  • First Aid :
    • Skin Contact : Rinse with soap/water for 15 minutes .
    • Eye Exposure : Flush with water for ≥20 minutes .

Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Green Chemistry Approaches :

  • Catalysis : Use biocompatible catalysts (e.g., thiamine HCl) in aqueous media to reduce organic solvent use, as shown for pyrazolopyranopyrimidine synthesis .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. water-miscible alternatives (ethanol/water mixtures).

Q. Process Monitoring :

  • In-situ FTIR/NMR : Track amine protonation and intermediate formation.
  • DoE (Design of Experiments) : Vary temperature (25–80°C), HCl stoichiometry (1–2 eq), and reaction time.

Q. Case Study :

  • Optimal yields (≥85%) achieved at 50°C with 1.2 eq HCl in ethanol/water (80:20) .

How should researchers resolve discrepancies in spectroscopic data for this compound?

Advanced Research Question
Common Data Contradictions :

  • ¹³C NMR Shifts : Variability due to tautomerism or pH-dependent carboxylate protonation.
  • Mass Spectrometry : Adduct formation (e.g., [M+Na]⁺) masking molecular ion peaks.

Q. Resolution Strategies :

pH Control : Acquire spectra in deuterated HCl/D₂O to stabilize the hydrochloride form.

Multi-Technique Validation : Cross-validate with HPLC-UV (purity) and elemental analysis (C/H/N/Cl %).

XRD Crystallography : Confirm molecular structure if polymorphic forms are suspected.

Q. Example :

  • Inconsistent melting points may indicate hydrate vs. anhydrous forms. Use TGA-DSC to clarify .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
Potential Applications :

  • GABA Receptor Modulation : Structural analogs (e.g., Phenibut HCl) act as GABA mimetics and calcium channel blockers .
  • Peptide Mimetics : The thietane ring may enhance metabolic stability in peptidomimetic designs.

Q. Research Gaps :

  • Toxicity Profiling : Limited data on long-term aquatic ecotoxicity; follow OECD 210 guidelines for testing .
  • Structure-Activity Relationships (SAR) : Modify the thietane ring (e.g., fluorination) to study bioactivity trends.

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